molecular formula C18H26N2 B588921 (3S)-N-[[(1S)-1,2,3,4-Tetrahydro-1-naphthalenyl]methyl]-1-azabicyclo[2.2.2]octan-3-amine-d3 CAS No. 1329499-39-9

(3S)-N-[[(1S)-1,2,3,4-Tetrahydro-1-naphthalenyl]methyl]-1-azabicyclo[2.2.2]octan-3-amine-d3

Cat. No.: B588921
CAS No.: 1329499-39-9
M. Wt: 273.438
InChI Key: BCXAOEQLKWKVHU-OLSSLOCVSA-N
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Description

(3S)-N-[[(1S)-1,2,3,4-Tetrahydro-1-naphthalenyl]methyl]-1-azabicyclo[2.2.2]octan-3-amine-d3, also known as this compound, is a useful research compound. Its molecular formula is C18H26N2 and its molecular weight is 273.438. The purity is usually 95%.
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Biological Activity

The compound (3S)-N-[[(1S)-1,2,3,4-Tetrahydro-1-naphthalenyl]methyl]-1-azabicyclo[2.2.2]octan-3-amine-d3 , with CAS number 177793-80-5, is a derivative of azabicyclo compounds that exhibit significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

  • Molecular Formula : C18H26N2
  • Molecular Weight : 270.41 g/mol
  • Structure : The compound features a bicyclic structure with a nitrogen atom incorporated into one of its rings, contributing to its pharmacological properties.

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, particularly concerning its interaction with G protein-coupled receptors (GPCRs) and its potential as a therapeutic agent.

The compound is believed to interact with several neurotransmitter systems due to its structural similarity to known ligands affecting the central nervous system. Its activity may involve:

  • Dopaminergic Pathways : Potential modulation of dopamine receptors.
  • Serotonergic Activity : Interaction with serotonin receptors, which is crucial for mood regulation and anxiety.

Pharmacological Studies

A series of in vitro and in vivo studies have been conducted to assess the biological activity of this compound:

  • Antithrombotic Activity : A study highlighted the synthesis of novel dipeptide analogs based on tetrahydroisoquinoline derivatives, which showed enhanced antithrombotic activity compared to traditional agents. The modification of these compounds could lead to improved efficacy in inhibiting platelet aggregation .
  • Neuropharmacological Effects : Research indicates that compounds similar to this compound may exhibit neuroprotective effects by modulating neurotransmitter release and receptor sensitivity .

Case Study 1: G Protein-Coupled Receptor Interaction

In a study examining the interaction of azabicyclo compounds with GPCRs, it was found that derivatives like this compound could effectively bind to specific receptor subtypes, suggesting potential applications in treating conditions such as depression and anxiety disorders .

Case Study 2: Platelet Aggregation Inhibition

Another investigation focused on the antithrombotic properties of similar compounds demonstrated that modifications at the nitrogen center could enhance their ability to inhibit thrombin-induced platelet aggregation significantly. This suggests a promising avenue for developing new antithrombotic therapies based on this structural framework .

Comparative Analysis

Compound Biological Activity Target Receptors Study Reference
This compoundAntithromboticThrombin
Isoquinoline DerivativesNeuroprotectiveDopamine/Serotonin Receptors
Dipeptide AnaloguesAntiplateletADP/PAF Receptors

Properties

CAS No.

1329499-39-9

Molecular Formula

C18H26N2

Molecular Weight

273.438

IUPAC Name

(3S)-3-deuterio-N-[dideuterio-[(1S)-1,2,3,4-tetrahydronaphthalen-1-yl]methyl]-1-azabicyclo[2.2.2]octan-3-amine

InChI

InChI=1S/C18H26N2/c1-2-7-17-14(4-1)5-3-6-16(17)12-19-18-13-20-10-8-15(18)9-11-20/h1-2,4,7,15-16,18-19H,3,5-6,8-13H2/t16-,18-/m1/s1/i12D2,18D

InChI Key

BCXAOEQLKWKVHU-OLSSLOCVSA-N

SMILES

C1CC(C2=CC=CC=C2C1)CNC3CN4CCC3CC4

Synonyms

[S-(R*,R*)]-N-[(1,2,3,4-Tetrahydro-1-naphthalenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine-d3; 

Origin of Product

United States

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